[(3-Chloro-benzyl)-methyl-amino]-acetic acid
Description
[(3-Chloro-benzyl)-methyl-amino]-acetic acid is a tertiary amine derivative characterized by a benzyl group substituted with a chlorine atom at the 3-position, a methyl group attached to the amino nitrogen, and an acetic acid moiety. This structure combines aromatic, aliphatic, and carboxylic acid functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYBFIPXOYCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-benzyl)-methyl-amino]-acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chlorobenzyl chloride from 3-chlorotoluene through chlorination.
Formation of Intermediate: The 3-chlorobenzyl chloride is then reacted with methylamine to form [(3-Chloro-benzyl)-methyl-amino] intermediate.
Acetic Acid Addition: The intermediate is subsequently reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[(3-Chloro-benzyl)-methyl-amino]-acetic acid, with the chemical formula and a molecular weight of 213.66 g/mol, is an organic compound featuring a chloro-substituted benzyl group attached to a methyl amino acetic acid moiety. The presence of a chlorine atom at the para position of the benzyl ring influences its chemical properties and biological activity. It is classified as an amide due to the presence of an amine group bonded to the carboxylic acid portion of the molecule.
Potential Applications
This compound has several potential applications:
- Pharmaceuticals Its structural characteristics make it a candidate for pharmaceutical applications.
- Anti-inflammatory and Analgesic Properties Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, potentially making it useful in pain management therapies.
- Neurological Applications Compounds with similar structures have been investigated for their ability to interact with neurotransmitter systems, indicating a possible role in neurological applications. Research indicates that it could modulate neurotransmitter activity, which may explain its potential analgesic effects. Further investigations into its binding affinities and pharmacodynamics are necessary to fully understand its biological interactions.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by its functional groups. Key reactions include:
- Amide Coupling It can form amide bonds with other molecules.
- Esterification The carboxylic acid group can undergo esterification reactions.
- Halogenation The chlorine substituent can participate in halogenation reactions.
Mechanism of Action
The mechanism of action of [(3-Chloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid (CAS: 1181697-60-8)
- Structure: Differs by replacing the methyl group with an isopropyl substituent on the amino nitrogen.
- Impact: The bulkier isopropyl group increases steric hindrance and lipophilicity (logP ≈ 2.8 vs.
- Applications : Used in medicinal chemistry as a building block for kinase inhibitors due to its improved binding affinity in hydrophobic pockets.
(b) 2-((3-Chlorophenyl)amino)acetic acid (CAS: 10242-05-4)
- Structure: Lacks the benzyl and methyl groups, featuring a direct phenyl-amino linkage to the acetic acid.
- Impact : The absence of the benzyl group reduces molecular weight (MW = 185.6 vs. ~227.7 for the target compound) and simplifies synthesis. However, this reduces structural complexity, limiting its utility in targeted drug design .
- Purity : Available at 95% purity, commonly used in small-scale peptide modifications.
(c) 2-[(3-Chloro-1-benzothiophene-2-carbonyl)amino]acetic acid (CID: 694661)
- Structure: Incorporates a benzothiophene ring instead of benzyl, with a carbonyl group bridging the heterocycle and aminoacetic acid.
- Impact : The benzothiophene system enhances π-π stacking interactions in protein binding, as evidenced by its use in protease inhibition studies. The sulfur atom may also influence redox properties .
Physicochemical and Pharmacokinetic Comparisons
*logP values estimated via fragment-based methods.
- Key Observations: The ethyl ester derivative (MW = 395.4) exhibits significantly lower aqueous solubility due to its ester group and trifluoromethyl substitution, favoring blood-brain barrier penetration in CNS-targeted therapies . Ether-linked analogs (e.g., 2-((4-Chlorobenzyl)oxy)acetic acid) show higher solubility than amine-linked compounds, making them preferable for intravenous formulations .
(a) Anti-Inflammatory and Analgesic Potential
- 3-CH2Cl () : A structurally related chloro-benzyl compound demonstrated 50% lower gastric toxicity than acetylsalicylic acid (ASA) in rat models, attributed to reduced cyclooxygenase-1 (COX-1) inhibition. This suggests that chloro-benzyl derivatives may offer safer anti-inflammatory profiles .
- The target compound’s carboxylic acid group may similarly modulate enzymatic activity, though specific data are lacking.
(b) Crystallographic and Solid-State Behavior
- 2-[5-Bromo-1-(3-chloro-benzyl)-2-methyl-1H-indol-3-yl]acetic acid (): Forms O-H⋯O hydrogen-bonded dimers in the crystal lattice, a feature likely shared by this compound. Such dimers enhance thermal stability, critical for storage and formulation .
Biological Activity
[(3-Chloro-benzyl)-methyl-amino]-acetic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted benzyl group and a methyl amino acetic acid moiety. Its chemical formula is C₁₀H₁₂ClN₁O₂, and it has a molecular weight of 213.66 g/mol. The presence of the chlorine atom at the para position of the benzyl ring significantly influences its biological activity and chemical reactivity. This article aims to explore the biological activities of this compound, including its potential therapeutic applications and mechanisms of action.
The compound's reactivity is largely dictated by its functional groups, which allow for various chemical reactions including nucleophilic substitutions and amide bond formations. These properties are crucial for modifying the compound for pharmaceutical applications.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits notable anti-inflammatory and analgesic properties. This suggests potential applications in pain management therapies. Additionally, compounds with similar structures have been investigated for their ability to interact with neurotransmitter systems, indicating a possible role in neurological applications.
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter activity. Research indicates that it could interact with various receptors and enzymes in biological systems, leading to its analgesic effects. Understanding its binding affinities and pharmacodynamics is essential for elucidating its biological interactions.
Comparative Analysis
To provide context, here is a comparison of this compound with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| [(2-Chloro-benzyl)-methyl-amino]-acetic acid | Similar benzyl structure but different chlorine position | Different pharmacological profiles due to chlorine placement |
| [(3-Fluoro-benzyl)-methyl-amino]-acetic acid | Fluorine instead of chlorine | Potentially different reactivity and biological activity |
| [(4-Chloro-benzyl)-methyl-amino]-acetic acid | Chlorine at para position | May exhibit different receptor interactions |
| [(3-Chloro-4-hydroxyphenyl)acetic acid] | Hydroxy group addition | Increased polarity may affect solubility and activity |
The unique positioning of the chlorine atom in this compound significantly influences its chemical behavior compared to these similar compounds.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound have shown promising results in various biological assays:
- Anti-inflammatory Activity : A study demonstrated that derivatives with similar structures exhibited significant anti-inflammatory effects in vitro, suggesting that this compound may possess similar properties .
- Neurotransmitter Interaction : Investigations into related compounds revealed their ability to modulate neurotransmitter systems, which could be extrapolated to suggest that this compound might also interact with these pathways, potentially benefiting neurological conditions .
- Pharmacological Screening : In vitro screening against various cell lines has indicated that compounds derived from similar structures could exhibit cytotoxic effects against cancer cells, although specific studies on this compound are still needed to confirm these findings .
Q & A
Basic Question: What are the standard synthetic routes for [(3-Chloro-benzyl)-methyl-amino]-acetic acid, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves alkylation or amidation reactions. For example:
- Step 1 : React 3-chlorobenzyl chloride with methylamine to form the (3-chloro-benzyl)-methyl-amine intermediate. This step may use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the amine .
- Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or coupling. For instance, reaction with chloroacetic acid derivatives (e.g., ethyl chloroacetate) under basic conditions, followed by hydrolysis to yield the final compound .
- Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., δ ~2.8–3.5 ppm for methylamino groups; δ ~4.0–4.5 ppm for benzyl protons) and LC-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z ~228 for intermediates) .
Basic Question: How can researchers optimize purification of this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use amine-based extractants (e.g., Alamine 336 in chloroform) to isolate the compound from aqueous acidic solutions, leveraging its carboxylic acid group .
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate → methanol) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOH) .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to precipitate pure crystals. Purity is confirmed by sharp melting points (e.g., 210–215°C) .
Advanced Question: How can reaction conditions be tuned to improve yield in the synthesis of this compound?
Methodological Answer:
- Catalyst Optimization : Replace traditional bases with FeCl₃ (5 mol%) to accelerate amidation steps, as shown in analogous chlorobenzoic acid syntheses .
- Solvent Screening : Test solvents like THF (dielectric constant ~7.5) vs. DMF (~37) to balance reactivity and side reactions. Polar solvents enhance nucleophilicity but may increase hydrolysis .
- Temperature Control : Conduct reactions at 50°C (vs. room temperature) to reduce viscosity and improve mixing, as demonstrated in triazine-based coupling reactions .
Advanced Question: What analytical challenges arise in NMR characterization of this compound, and how are they resolved?
Methodological Answer:
- Signal Overlap : The methylamino (CH₃N) and benzyl (Ar-CH₂) protons often overlap in ¹H NMR. Use DEPT-135 or HSQC to distinguish CH₂/CH₃ groups .
- Dynamic Exchange : Broadening of NH peaks due to proton exchange. Acquire spectra in DMSO-d₆ at 25°C to slow exchange, or use ¹H-¹⁵N HMBC to indirectly detect NH groups .
- Quantitative Analysis : Integrate resolved peaks (e.g., aromatic protons at δ ~7.1–7.5 ppm) and compare with theoretical splitting patterns to confirm purity .
Advanced Question: How can computational models predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for amidation/alkylation steps. Key parameters include bond dissociation energies (e.g., C-Cl ~339 kJ/mol) and charge distribution on the benzyl group .
- Molecular Dynamics : Simulate solvent effects (e.g., solvation free energy in DMF) to predict reaction rates. Compare with experimental kinetic data (e.g., k ≈ 0.05 min⁻¹ at 50°C) .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning the carboxylic acid group with active-site residues (e.g., Arg/Lys) using AutoDock Vina .
Advanced Question: How should researchers address contradictory data in reaction yields or spectroscopic results?
Methodological Answer:
- Reproducibility Checks : Standardize reagent sources (e.g., anhydrous methylamine) and moisture-sensitive steps (e.g., use Schlenk lines for FeCl₃-catalyzed reactions) .
- Error Analysis : For NMR contradictions, re-measure samples at higher field strengths (600 MHz vs. 200 MHz) to resolve splitting artifacts .
- Multivariate Analysis : Apply DOE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading) causing yield discrepancies .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile amines or chlorinated solvents .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Chlorinated byproducts require segregation and incineration in approved facilities .
- First Aid : For spills, adsorb with vermiculite. In case of inhalation, move to fresh air and administer oxygen if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
